

Ombitasvir pharmacokinetics absorption distribution metabolism

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Compound Focus: Ombitasvir

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Pharmacokinetic Properties of Ombitasvir

The table below summarizes the core quantitative ADME data for **Ombitasvir**, synthesized from the available literature [1] [2] [3].

Parameter	Description/Value
Absorption	
Bioavailability	48% [3]
Time to Cmax (Tmax)	~4 to 5 hours [2] [3]
Food Effect	Exposure increased by 76-82% with food (high or normal fat) [3]
Distribution	
Volume of Distribution (Vss)	173 L [3]
Plasma Protein Binding	~99.9% [2] [3]

Parameter	Description/Value
Metabolism	Primary pathway: Amide hydrolysis , followed by oxidation (largely by CYP2C8) [1] [2] [3]
Elimination	
Half-life ($t_{1/2}$)	21 to 25 hours [2] [3]
Route of Excretion	Primarily fecal (~90.2%), minimal renal excretion (~1.91%) [2] [3]
Excreted as Parent Drug	Feces: 87.8%; Urine: 0.03% [3]

Experimental Protocols & Methodologies

The pharmacokinetic data for **Ombitasvir** were primarily established through population pharmacokinetic modeling and clinical trials.

Population Pharmacokinetic Analysis

A robust population pharmacokinetic (popPK) model was developed using data from **nine phase 1b, 2a, and 2b clinical trials** [4].

- **Objective:** To characterize the pharmacokinetics of **Ombitasvir** and identify demographic or clinical factors (covariates) that influence drug exposure in the target patient population.
- **Patient Population:** The analysis included adults with chronic HCV genotype 1 infection, both treatment-naïve and treatment-experienced, providing a diverse dataset [4].
- **Data Collection:** Intensive blood sampling was performed across studies. For example, some protocols involved up to 25 plasma samples per patient collected over 72 hours post-dose, while others used sparse sampling at clinical visits [4].
- **Model Development & Validation:** Nonlinear mixed-effects modeling was used. The developed model was rigorously assessed for its predictive performance using goodness-of-fit plots, visual predictive checks, and bootstrap evaluations [4].
- **Covariate Analysis:** The effect of various covariates (e.g., age, sex, body weight, renal function) on **Ombitasvir**'s apparent clearance (CL/F) and volume of distribution was tested. The analysis

concluded that while some covariates showed a statistical significance, the magnitude of their effect on exposure was **not clinically significant** and does not warrant dose adjustment [4].

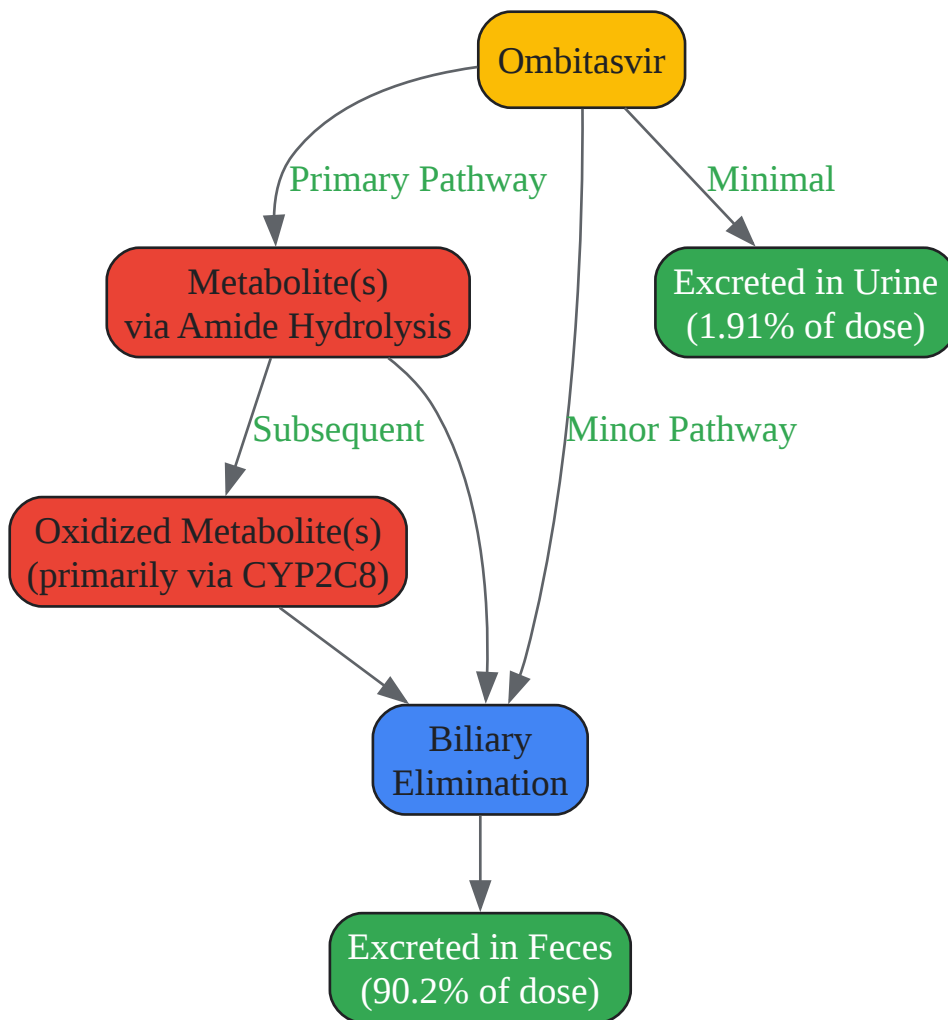
Human Absorption, Distribution, Metabolism, and Excretion (hADME) Study

Although not detailed in the search results for **Ombitasvir** specifically, a standard approach for defining the metabolic fate of a drug is the **human ADME study** [5].

- **Core Objective:** To quantitatively determine the routes of elimination and metabolic profile of a drug in humans.
- **Typical Protocol:** A single radiolabeled (e.g., ^{14}C) dose of the drug is administered to healthy volunteers. Blood, plasma, urine, and feces are collected over a period of several days or weeks.
- **Key Analyses:**
 - **Mass Balance:** Total recovery of radioactivity in excreta to account for the administered dose.
 - **Metabolite Profiling and Identification:** Using techniques like liquid chromatography and mass spectrometry (LC-MS) to identify the structures of circulating and excreted metabolites.
 - **Pharmacokinetics of Total Radioactivity:** Comparing the concentration-time profile of total drug-related material with the parent drug concentration to understand distribution and clearance.

Metabolic Pathway and Elimination of Ombitasvir

The following diagram illustrates the primary metabolic and elimination pathways of **Ombitasvir**, integrating data from the search results [1] [2] [3].



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Diagram: Primary metabolic pathway and elimination routes of **Ombitasvir**.

Key Insights for Researchers

- **Low Drug-Drug Interaction (DDI) Potential:** **Ombitasvir** is primarily metabolized by amide hydrolysis, a non-CYP enzymatic process, which contributes to its **low potential for pharmacokinetic drug-drug interactions** [1]. Its minor role as a CYP2C8 substrate suggests interactions with strong inducers or inhibitors of this enzyme should be considered.
- **No Clinically Relevant Covariates:** Population PK analysis found that patient factors like age, sex, and body weight do not have a clinically meaningful impact on **Ombitasvir** exposure, supporting a **fixed-dose regimen** across a wide patient population [4].
- **Critical Role of Combination Therapy:** **Ombitasvir** is always used in combination with other antivirals (e.g., Paritaprevir, Ritonavir, Dasabuvir) to target multiple stages of the HCV lifecycle,

enhancing efficacy and creating a high genetic barrier to resistance [6] [3].

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